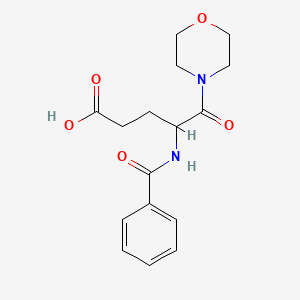![molecular formula C16H19Cl2NO5 B12809155 Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate CAS No. 5472-72-0](/img/structure/B12809155.png)
Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 29452 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of NSC 29452 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to increase the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for NSC 29452 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective on a larger scale.
Analyse Des Réactions Chimiques
NSC 29452 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 29452 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 29452.
Applications De Recherche Scientifique
NSC 29452 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: NSC 29452 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism by which NSC 29452 exerts its effects involves specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
NSC 29452 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or chemical structures. The comparison often focuses on differences in reactivity, stability, and applications, providing insights into why NSC 29452 is preferred for certain uses.
Some similar compounds include:
NSC 12345: Known for its similar reactivity in oxidation reactions.
NSC 67890: Shares structural similarities but differs in its biological activity.
NSC 11223: Used in similar industrial applications but with different reaction conditions.
Propriétés
Numéro CAS |
5472-72-0 |
|---|---|
Formule moléculaire |
C16H19Cl2NO5 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(2,4-dichlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H19Cl2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20) |
Clé InChI |
UWNJQTCOLIEBCW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



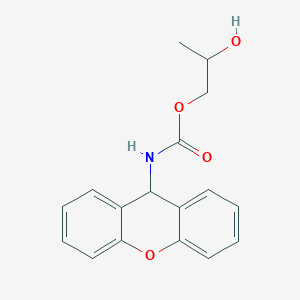

![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
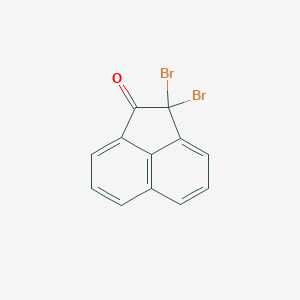
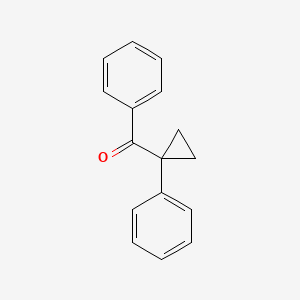
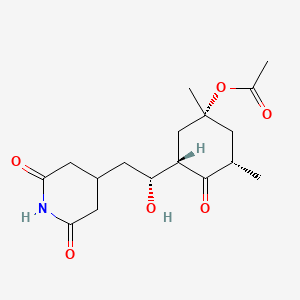
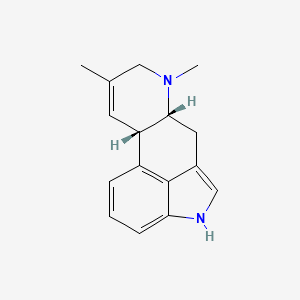
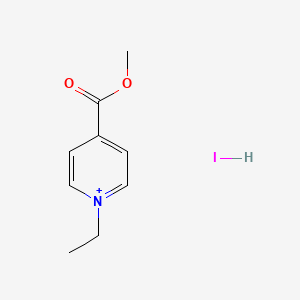
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)



